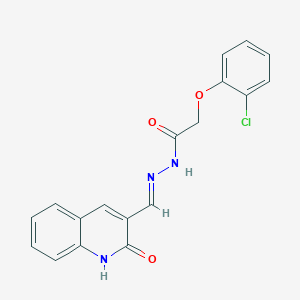
4-(2-((2,3-Dichloroanilino)(oxo)AC)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-((2,3-Dichloroanilino)(oxo)AC)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate” is a complex organic compound that features multiple functional groups, including dichloroaniline, carbohydrazonoyl, and benzoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “4-(2-((2,3-Dichloroanilino)(oxo)AC)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate” typically involves multi-step organic reactions. The starting materials might include 2,3-dichloroaniline, which undergoes acylation to introduce the oxo group. Subsequent reactions with carbohydrazide and methoxyphenyl derivatives under controlled conditions yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“4-(2-((2,3-Dichloroanilino)(oxo)AC)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Halogen atoms in the dichloroaniline moiety can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials or catalysts.
Biology and Medicine
In biology and medicine, the compound might exhibit biological activity, such as antimicrobial or anticancer properties. Researchers could explore its potential as a drug candidate or a biochemical probe.
Industry
Industrially, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other derivatives of dichloroaniline, carbohydrazonoyl, or benzoate. Examples include:
- 2,3-Dichloroaniline derivatives
- Carbohydrazide derivatives
- Methoxyphenyl benzoates
Uniqueness
The uniqueness of “4-(2-((2,3-Dichloroanilino)(oxo)AC)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate” lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
| 477732-51-7 | |
Fórmula molecular |
C23H16BrCl2N3O5 |
Peso molecular |
565.2 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H16BrCl2N3O5/c1-33-19-10-13(8-9-18(19)34-23(32)14-4-2-5-15(24)11-14)12-27-29-22(31)21(30)28-17-7-3-6-16(25)20(17)26/h2-12H,1H3,(H,28,30)(H,29,31)/b27-12+ |
Clave InChI |
GEZQKBWGQZBSDM-KKMKTNMSSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12047066.png)

![Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12047081.png)

![2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047093.png)
![[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12047097.png)

![Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12047111.png)
![2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid](/img/structure/B12047118.png)
![7-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-8-(4-benzyl-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12047125.png)
![2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate](/img/structure/B12047128.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12047129.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12047133.png)

